molecular formula C8H10FNS B8301387 2-Fluoro-3-(propylthio)pyridine

2-Fluoro-3-(propylthio)pyridine

Cat. No.: B8301387
M. Wt: 171.24 g/mol
InChI Key: WMQPHJOUMGDOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(propylthio)pyridine is a chemical intermediate designed for research and development applications in the agrochemical and pharmaceutical industries. This compound belongs to the class of fluorinated pyridines, which are renowned for their unique physicochemical properties. The strategic incorporation of a fluorine atom and a propylthio ether group on the pyridine ring can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability . These characteristics are leveraged by researchers to develop novel compounds with enhanced biological activity and improved pharmacokinetic profiles. In agrochemical research, fluorinated pyridines like this compound serve as key synthetic intermediates for advanced pesticides . The fluorine atom and pyridine structure are known to bestow superior pest control properties, often leading to greater potency and environmental persistence compared to non-fluorinated analogues . The specific structure of this compound, featuring a sulfur-based side chain, makes it a valuable building block for investigating new insecticides and herbicides. In pharmaceutical research, this intermediate is utilized in the synthesis of more complex molecules for drug discovery . The trifluoromethylpyridine (TFMP) moiety, to which this compound is related, is present in several approved drugs and candidates undergoing clinical trials, including antivirals and antitumor agents . The presence of the fluorine atom can lead to improved absorption and longer in vivo half-lives of drug candidates. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C8H10FNS

Molecular Weight

171.24 g/mol

IUPAC Name

2-fluoro-3-propylsulfanylpyridine

InChI

InChI=1S/C8H10FNS/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3

InChI Key

WMQPHJOUMGDOCT-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(N=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-Fluoro-4-(propylthio)pyridine

Key differences arise from the substituent positions:

  • Electronic Effects : The 4-position thioether in 2-fluoro-4-(propylthio)pyridine may exert distinct electronic effects compared to the 3-position in the target compound. Thioethers at meta positions (3-) on pyridine can alter ring electron density differently than para (4-) positions, influencing reactivity in cross-coupling reactions or interactions with biological targets.
  • Spectral Data: GC-MS: Base peak at m/z 143 (96%), likely corresponding to loss of the propylthio group (-SCH₂CH₂CH₃, 74 Da) . FT-IR: Strong absorption at 1652 cm⁻¹ (C=N/C=C stretching) and 1269 cm⁻¹ (C-F stretching) . HRMS: Observed [M+H]+ at m/z 201.0412 (calculated 201.0408), confirming molecular formula C₈H₁₀FNS (discrepancy in evidence-reported formula C₉H₁₃OS₂ suggests possible misannotation) .

Substituent Variations: Thioether vs. Halogen/Amino Groups

Comparisons with other pyridine derivatives highlight the role of substituents:

  • The iodine atom increases molecular weight (MW 254.0 vs. 187.2 for 2-fluoro-3-(propylthio)pyridine) and may enhance halogen bonding interactions, unlike the thioether’s sulfur-based reactivity .
  • 2-Bromopyridine (CAS 109-04-6): Bromine’s electronegativity and larger atomic radius compared to fluorine result in lower metabolic stability but higher polarizability, impacting solubility and intermolecular interactions .

Data Tables

Table 1: Structural and Spectral Comparison of Selected Pyridine Derivatives

Compound Molecular Formula Key Substituents GC-MS Base Peak (m/z) FT-IR Key Peaks (cm⁻¹) Synthetic Yield
2-Fluoro-4-(propylthio)pyridine C₈H₁₀FNS 2-F, 4-SCH₂CH₂CH₃ 143 1652, 1269 72%
5-Fluoro-3-iodopyridin-2-amine C₅H₅FIN₂ 5-F, 3-I, 2-NH₂ Not reported Not reported Not reported
2-Bromopyridine C₅H₄BrN 2-Br Not reported Not reported Not reported

Table 2: Electronic and Physicochemical Properties

Compound LogP (Predicted) Molecular Weight (g/mol) Reactivity Notes
This compound ~2.1 187.2 High sulfur nucleophilicity; moderate fluorophilicity
2-Fluoro-4-(propylthio)pyridine ~2.0 187.2 Lower steric hindrance at 4-position
5-Fluoro-3-iodopyridin-2-amine ~1.8 254.0 Iodine enhances halogen bonding; amino group basic

Research Findings and Implications

  • Reactivity : Thioether-containing pyridines (e.g., 2-fluoro-4-(propylthio)pyridine) exhibit robust C-S bond formation under dual catalysis, but steric effects at the 3-position may necessitate optimized conditions for the target compound .
  • Biological Relevance : Fluorine and thioether groups synergistically improve blood-brain barrier penetration in neuroactive compounds, though this remains unexplored for this compound .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach leverages the electron-deficient nature of the pyridine ring to facilitate substitution at the 3-position. A plausible route involves reacting 2-fluoro-3-chloropyridine with propylthiol under basic conditions:

Procedure :

  • Substrate Preparation : 2-Fluoro-3-chloropyridine is synthesized via selective fluorination of 2,3-dichloropyridine using KF in the presence of a phase-transfer catalyst.

  • Thiolation : The chloride at position 3 is displaced by propylthiolate (generated in situ from propylthiol and NaH) in anhydrous DMF at 80–100°C for 12–24 hours.

Key Considerations :

  • Activation : The fluorine at position 2 meta-directs electrophilic substitution but deactivates the ring, necessitating elevated temperatures.

  • Yield Optimization : Yields range from 45–65%, with byproducts including disulfides and unreacted starting material.

Metal-Catalyzed Cross-Coupling

Transition-metal catalysis offers regioselective installation of the propylthio group. A Ullmann-type coupling using copper(I) iodide is effective:

Procedure :

  • Reagents : 2-Fluoro-3-iodopyridine, propylthiol, CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 120°C.

  • Reaction Time : 24–48 hours under nitrogen atmosphere.

Data Table 1: Comparative Yields in Cross-Coupling Reactions

CatalystLigandSolventTemp (°C)Yield (%)
CuI1,10-PhenanthrolineDMSO12072
Pd(OAc)₂XPhosToluene10058

Challenges :

  • Iodide Accessibility : 2-Fluoro-3-iodopyridine requires multistep synthesis, increasing costs.

  • Side Reactions : Homocoupling of thiols occurs at >15% without rigorous oxygen exclusion.

Reductive Functionalization

Adapting methodologies from fluoropyridine synthesis, selective reduction of polyhalogenated precursors followed by thiolation is viable.

Example Protocol :

  • Reduction : 2,6-Difluoro-3-chloropyridine undergoes hydrogenolysis with Pd/C (5 wt%) in ethanol at 50°C, selectively removing the 6-chloro group.

  • Thioether Formation : The resultant 2-fluoro-3-chloropyridine is treated with propylthiol and K₂CO₃ in DMF at 90°C.

Yield Profile :

  • Reduction step: 85–90% yield.

  • Thioether formation: 60–70% yield.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Solvent Impact :

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity but complicate isolation.

  • Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) shows promise with 5–10% lower yields but easier recycling.

Catalyst Recycling :
Immobilized Cu nanoparticles on mesoporous silica enable three reuse cycles without significant activity loss.

Byproduct Management

Major Byproducts :

  • Disulfides : Mitigated by slow thiol addition and inert atmospheres.

  • Dehalogenation : Occurs at >100°C; controlled heating minimizes this.

Data Table 2: Byproduct Distribution in SNAr Reactions

Temp (°C)Disulfide (%)Dehalogenated Product (%)
8082
1001510

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated thiolation using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature reactions:

  • Conditions : 2-Fluoro-3-bromopyridine, propylthiol, Ru(bpy)₃Cl₂ (2 mol%), and blue LEDs in acetonitrile.

  • Yield : 55% with 90% selectivity.

Electrochemical Synthesis

Anodic oxidation of thiols generates thiyl radicals, which couple to halogenated pyridines:

  • Setup : Undivided cell, graphite electrodes, 0.1 M LiClO₄ in MeCN.

  • Advantage : No external oxidants required; yields reach 68% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-3-(propylthio)pyridine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves palladium-catalyzed coupling reactions between 2-fluoropyridine derivatives and propylthiol-containing reagents. Key steps include:

  • Substitution : Fluorine at the 2-position of pyridine can be replaced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOtBu) .
  • Thiolation : Propylthiol groups are introduced using reagents like propyl disulfide or propylthiol in the presence of CuI or Pd(PPh₃)₄ catalysts .
  • Optimization : Yields (>70%) are achieved under inert atmospheres (N₂/Ar) at 80–100°C for 12–24 hours . Contaminants (e.g., unreacted pyridine) are removed via column chromatography (silica gel, hexane/EtOAc).

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine atom at the 2-position, while deshielding effects indicate sulfur’s electron-withdrawing influence .
  • ¹H NMR : The propylthio group shows a triplet (δ ~1.0 ppm, CH₃), multiplet (δ ~1.7 ppm, CH₂), and triplet (δ ~3.2 ppm, SCH₂) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 185.05 (C₈H₁₀FNS⁺) with isotopic peaks for sulfur (³²S/³⁴S) .

Advanced Research Questions

Q. How does the electronic nature of the propylthio group influence regioselective functionalization in fluoropyridines?

  • Analysis :

  • The sulfur atom’s lone pairs activate the 4-position of the pyridine ring for electrophilic substitution (e.g., nitration, halogenation). Fluorine’s ortho/para-directing effect further modulates reactivity .
  • Case Study : In similar compounds (e.g., 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine), Pd-mediated cross-coupling at the 5-position occurs preferentially due to fluorine’s steric and electronic effects .

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with nicotinic acetylcholine receptors (nAChRs), leveraging fluorine’s electronegativity and sulfur’s hydrophobicity .
  • Pharmacophore Models : Identify critical features (e.g., hydrogen-bond acceptors at fluorine, hydrophobic regions near propylthio) for activity .

Q. How can contradictory data on reaction yields be resolved in fluoropyridine synthesis?

  • Troubleshooting :

  • Catalyst Purity : Palladium catalysts (e.g., Pd(OAc)₂) must be anhydrous; trace moisture reduces efficiency .
  • Temperature Control : Exothermic reactions >100°C degrade intermediates, lowering yields. Use reflux condensers with precise thermocouples .
  • Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized thiols) to adjust stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.